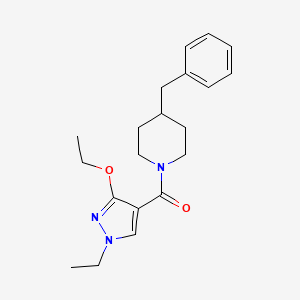

(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-ethoxy-1-ethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-3-23-15-18(19(21-23)25-4-2)20(24)22-12-10-17(11-13-22)14-16-8-6-5-7-9-16/h5-9,15,17H,3-4,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMZVXJUZNARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring linked to a pyrazole moiety through a methanone group. The synthesis typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with β-diketones or β-ketoesters.

- Introduction of the Benzylpiperidine Group : Acylation of the pyrazole ring with appropriate benzyl derivatives.

- Ethoxylation : Reaction with ethyl iodide in the presence of a strong base.

Research indicates that compounds containing piperidine and pyrazole moieties often interact with various biological targets, including receptors and enzymes. The specific mechanisms for this compound may involve:

- Inhibition of Sigma Receptors : Similar compounds have shown high affinity for sigma receptors, which are implicated in various neurological processes .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of similar compounds:

- Antitumor Activity : A study on related pyrazole derivatives demonstrated significant antitumor effects in vitro and in vivo, indicating potential for cancer therapy .

- Neuropharmacology : Research on benzylpiperidine derivatives has highlighted their role in modulating neurotransmitter systems, suggesting therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinctive biological activities based on functional group variations:

| Compound | Biological Activity | Affinity for Sigma Receptors |

|---|---|---|

| This compound | Potential anti-inflammatory and antitumor effects | High |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | High affinity for sigma receptors | Ki = 3.90 nM (sigma1) |

| 4-methylumbelliferone | Inhibits hyaluronan synthesis; antitumor effects | Moderate |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

MAO-A Inhibitors: Pyrazole-Benzylpiperidine Hybrids

Compounds 45c and 45d () share the 4-benzylpiperidine group linked to a pyrazole-thiazole scaffold. Key differences include:

- 45c : Methoxy-phenyl substituent (IC₅₀ for MAO A = 0.1423 ± 0.0051 µM).

- 45d : Nitro-phenyl substituent (IC₅₀ = 0.2148 ± 0.0067 µM).

The methoxy group in 45c enhances MAO-A selectivity and potency compared to the nitro group in 45d , suggesting that electron-donating substituents improve enzyme interaction . The target compound’s 3-ethoxy group may similarly modulate activity, though its specific effects require further study.

Table 1: MAO-A Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Substituents (Pyrazole/Thiazole) | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 45c | Methoxy-phenyl | 0.1423 | High MAO-A |

| 45d | Nitro-phenyl | 0.2148 | Moderate |

| Target Compound | 3-Ethoxy-1-ethyl | N/A | N/A |

Pharmacological Targets: Heterocyclic Methanones

- Compound: Features a pyrazolo[3,4-d]pyrimidin-4-ylamino group and dimethylpyrazole. Such structures are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .

The target compound’s benzylpiperidine group may orient it toward CNS targets (e.g., MAO, serotonin receptors), whereas pyrimidine/triazole analogs () likely target proliferative pathways.

Steric and Spectroscopic Properties

Cyclopentyl/cyclohexyl-(1-indol-3-yl)methanones () exhibit steric hindrance that eliminates specific ion-mobility peaks, unlike less hindered analogs .

Critical Analysis of Structural Determinants

- Benzylpiperidine vs. Pyridinyl Groups: Benzylpiperidine (, Target Compound) correlates with MAO inhibition, while pyridinyl methanones () may favor different targets (e.g., nicotinic receptors) .

- Ethoxy vs. Methoxy Substituents : Ethoxy’s larger size and lipophilicity compared to methoxy could alter blood-brain barrier penetration or metabolic stability.

- Synthetic Accessibility : High-yield routes (e.g., ) support scalability, but introducing ethoxy-ethyl groups may require additional optimization.

Q & A

Basic Research Question

- Antimicrobial Assays : Serial dilution methods determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Activity is compared to standards like ciprofloxacin .

- Antifungal Testing : Compounds are screened against C. albicans and A. niger using agar diffusion, with fluconazole as a reference .

- Anthelmintic Studies : Mortality rates of Pheretima posthuma are assessed at varying concentrations .

- In Vitro Cytotoxicity : Dalton’s lymphoma ascites (DLA) cells evaluate anticancer potential via MTT assay .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question

- Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances antimicrobial activity. For example, a 4-chlorophenyl substituent (Compound 22) showed superior activity against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL) .

- Piperidine Modifications : Benzyl groups improve lipophilicity and membrane permeability, while hydroxylation (e.g., 3-hydroxybenzoyl) may reduce metabolic instability .

- Ethoxy Group Role : The 3-ethoxy group on the pyrazole ring likely stabilizes the molecule against hydrolysis, as seen in related compounds with extended half-lives .

How can contradictory biological activity data across derivatives be resolved?

Advanced Research Question

- Variable Assay Conditions : Differences in pH, temperature, or bacterial strain susceptibility (e.g., P. aeruginosa vs. S. typhi) may explain discrepancies. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .

- Structural-Activity Paradoxes : For instance, a nitro group may enhance antibacterial activity but reduce solubility. Computational docking studies (e.g., AutoDock Vina) can identify binding affinity trade-offs .

- Metabolic Interference : Some derivatives may undergo rapid hepatic metabolism (e.g., nitro-to-amine reduction), altering efficacy. LC-MS/MS pharmacokinetic profiling clarifies these dynamics .

What challenges arise in optimizing reaction yields for this compound?

Advanced Research Question

- Low-Yield Reactions : Steric hindrance from the 4-benzylpiperidine group can limit coupling efficiency. Strategies include:

- Using bulky base catalysts (e.g., DBU) to deprotonate intermediates .

- Microwave-assisted synthesis to reduce reaction time and improve homogeneity .

- Byproduct Formation : Competing alkylation at the pyrazole N-1 position generates impurities. TLC monitoring and gradient elution during purification mitigate this .

How can researchers design derivatives with improved metabolic stability?

Advanced Research Question

- Functional Group Replacement : Replacing the ethoxy group with a fluorine atom reduces oxidative metabolism, as seen in fluorinated pyrazole analogs .

- Prodrug Strategies : Esterification of the methanone moiety (e.g., methyl ester) enhances oral bioavailability, with enzymatic hydrolysis releasing the active form in vivo .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.